N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride
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Overview
Description
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and are widely used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the following steps:
Preparation of 3-fluorobenzylamine: This is achieved by the reduction of 3-fluorobenzonitrile using suitable reducing agents.
Formation of chloroformate esters: Chloroformate esters are prepared by reacting chloroformic acid with alcohols or amines.
Reaction with methylsulfamoyl chloride: The final step involves the reaction of the prepared 3-fluorobenzylamine with methylsulfamoyl chloride under controlled conditions to yield N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride.
Chemical Reactions Analysis
Types of Reactions: N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antibacterial properties and its role in inhibiting bacterial growth.
Medicine: It is being investigated for its potential use in the development of new antibacterial drugs.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride exerts its effects involves the inhibition of bacterial cell wall synthesis. The compound interferes with the formation of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the biosynthesis of peptidoglycan, such as transpeptidases and carboxypeptidases.
Comparison with Similar Compounds
Sulfamethoxazole
Sulfisoxazole
Sulfadiazine
Sulfapyridine
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2S/c1-11(14(10,12)13)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVKBVBDYOIBHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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